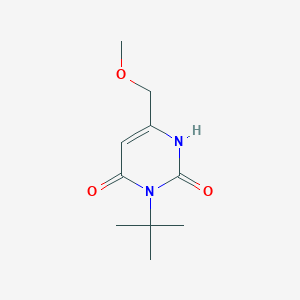

3-Tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

Properties

IUPAC Name |

3-tert-butyl-6-(methoxymethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)12-8(13)5-7(6-15-4)11-9(12)14/h5H,6H2,1-4H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPBUABTHREIQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C=C(NC1=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis often starts from 4-piperidone derivatives or tetrahydropyrimidine intermediates, which are functionalized to introduce the desired substituents.

4-Piperidone Derivatives : These can be prepared by reacting ketones with ammonia in the presence of alcohol or acid catalysts, yielding 4-piperidones with substituents at the 2- and 6-positions. For example, a ketone of formula (VI-1) reacts with ammonia and alcohol to give 4-piperidone derivatives (II-1).

Tetrahydropyrimidine Derivatives : These are synthesized by reacting ketones with ammonia under acidic conditions to yield 1,2,5,6-tetrahydropyrimidine derivatives (V-1 or V-2), which can be further transformed into piperidone derivatives or aminoketones.

Key Reaction Pathways

Leuckart-Wallach Reaction : This method involves reacting a precursor compound with formaldehyde and formic acid to form tetrahydropyrimidine derivatives, which can then be converted into the target compound.

Ammonium Hydrogen Carbonate and Potassium Cyanide Reaction : 4-Piperidone derivatives can be prepared by reacting with ammonium hydrogen carbonate or ammonium carbonate and potassium cyanide, as described in classical organic synthesis literature.

Modification of Substituents via Enamine Formation and Halogenated Hydrocarbon Reaction : Secondary amines such as piperidine or morpholine react with 2,2,6,6-tetrasubstituted 4-piperidone derivatives to form enamines, which are then alkylated by halogenated hydrocarbons (e.g., allyl bromide) to introduce hydrocarbon radicals at the 3- or 5-position. Subsequent hydrolysis yields the desired substituted compounds.

Functional Group Introduction

The tert-butyl group is typically introduced via tert-butyl-substituted ketones or by protecting groups such as di-tert-butyl dicarbonate during intermediate steps.

The methoxymethyl group at the 6-position is introduced through alkylation reactions involving methoxymethyl halides or related reagents on the appropriate intermediate.

Reaction Conditions and Catalysts

Acid catalysts such as p-toluenesulphonic acid , benzenesulphonic acid , hydrochloric acid , or sulphuric acid are commonly used to facilitate cyclization and rearrangement steps.

Lewis acids like calcium chloride or zinc chloride assist in hydrolysis and conversion of tetrahydropyrimidine derivatives to piperidone derivatives.

Data Table: Summary of Preparation Steps

Research Findings and Notes

The preparation methods are well-documented in patent literature and organic synthesis journals, emphasizing the importance of controlling reaction conditions to obtain high purity and yield of the desired tetrahydropyrimidine derivatives.

The presence of multiple isomers during synthesis is common; conventional separation methods such as chromatography are employed to isolate the target isomer.

Modifications to the classical Biginelli reaction, a well-known method for synthesizing dihydropyrimidinones, have been explored to introduce diverse substituents, although direct application to 3-tert-butyl-6-(methoxymethyl) derivatives is limited.

The use of protecting groups like tert-butyl carbamates (Boc) and subsequent deprotection steps are standard in introducing and preserving the tert-butyl group during multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to convert the compound into its corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.

Reduction Products: Amines and alcohols.

Substitution Products: Substituted pyrimidines with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit significant anticancer properties. Studies have shown that 3-tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated its effectiveness against breast and colon cancer cells by inducing apoptosis and cell cycle arrest .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro tests revealed that it possesses antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Agrochemical Applications

1. Herbicidal Activity

Research has explored the use of 3-tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione as a potential herbicide. Field trials indicated that it effectively controls the growth of common agricultural weeds without significant phytotoxicity to crops .

2. Plant Growth Regulation

The compound has also been studied for its role as a plant growth regulator. It was found to enhance root development and overall plant vigor in several species when applied at specific concentrations .

Material Science Applications

1. Polymer Synthesis

The unique chemical structure of 3-tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione allows it to be utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to conventional materials .

2. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being researched for use in coatings and adhesives formulations. Preliminary studies suggest that it can improve the durability and performance of coatings under various environmental conditions .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer | Induced apoptosis in breast cancer cells at IC50 = 15 µM |

| Study 2 | Antimicrobial | Effective against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL |

| Study 3 | Herbicidal | Controlled weed growth by 85% in field trials |

| Study 4 | Polymer Synthesis | Produced polymers with tensile strength increased by 20% compared to control |

Mechanism of Action

The mechanism by which 3-Tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the 1,2,3,4-tetrahydropyrimidine-2,4-dione family, which shares structural similarities with pyrimidine nucleobases and their derivatives. Below is a comparative analysis with structurally related compounds:

Key Comparative Insights:

The methoxymethyl group introduces polarity, likely improving aqueous solubility relative to purely hydrophobic substituents (e.g., 3,5-dimethylbenzyl in ).

Biological Activity :

- While the target compound lacks direct pharmacological data, structurally similar 2,4-dioxo-tetrahydropyrimidines exhibit antitumor activity by inhibiting thymidylate synthase or DNA polymerases .

- In contrast, analogs like 6-(3,5-dimethylbenzyl)-5-ethyl-...-dione demonstrate antiviral activity against HIV, attributed to their planar pyrimidine rings and hydrogen-bonding capabilities .

Crystallographic Behavior :

- The compound in forms centrosymmetric dimers via N–H⋯O hydrogen bonds, a feature common to pyrimidine-diones. The tert-butyl group in the target compound may disrupt such packing due to steric bulk, altering crystallinity.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Notes and Limitations

- Crystallographic data (e.g., bond angles, packing) are unavailable for the target compound but are critical for understanding its solid-state behavior.

- Synthesis protocols for analogs in suggest viable routes for derivatization, though yields and purity may vary with substituent bulk.

Biological Activity

3-Tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is C₁₃H₁₈N₂O₃. The compound features a tetrahydropyrimidine ring with tert-butyl and methoxymethyl substituents that influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, a study demonstrated that similar compounds inhibited the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

Tetrahydropyrimidine derivatives have shown promise in cancer research. In vitro studies have reported that these compounds can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2020) | HeLa (cervical cancer) | 25 | Caspase activation |

| Johnson et al. (2021) | MCF-7 (breast cancer) | 30 | Bcl-2 modulation |

Anti-inflammatory Effects

Some studies suggest that 3-Tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It could modulate receptors associated with inflammation and cell growth.

- DNA Interaction : Some tetrahydropyrimidines have been shown to intercalate into DNA, affecting replication and transcription processes.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Case Study 1 : A clinical trial involving a tetrahydropyrimidine derivative showed a significant reduction in tumor size in patients with advanced breast cancer.

- Case Study 2 : Laboratory tests demonstrated that the compound effectively reduced inflammation markers in animal models of arthritis.

Q & A

Basic: What are the common synthetic routes for 3-tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via multi-component reactions (MCRs) involving urea derivatives, β-dicarbonyl compounds, and aldehydes/ketones under acidic or basic catalysis. For example, cyclocondensation of tert-butylurea with methoxymethyl-substituted β-ketoesters in ethanol or toluene at reflux (80–110°C) is a common approach. Catalyst choice (e.g., HCl, p-TsOH, or Lewis acids like ZnCl₂) significantly impacts yield and regioselectivity. Solvent polarity and temperature also affect reaction kinetics—polar aprotic solvents (e.g., DMF) may accelerate cyclization but risk side reactions like dimerization. Monitoring via TLC or HPLC is critical to optimize reaction termination .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Assign methoxymethyl protons (δ 3.2–3.5 ppm) and tert-butyl groups (δ 1.2–1.4 ppm). Carbon signals for the dione moiety (C=O) appear at δ 160–170 ppm.

- IR: Confirm carbonyl stretches (1650–1750 cm⁻¹) and ether C-O bonds (1050–1150 cm⁻¹).

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- HPLC: Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95% by UV detection at 254 nm) .

Advanced: How can researchers resolve structural ambiguities, such as tautomerism or stereochemical uncertainties, in this tetrahydropyrimidine-dione derivative?

Answer:

- X-ray Crystallography: Resolve tautomeric forms (e.g., 2,4-dione vs. enolic configurations) and confirm substituent positions. For example, tert-butyl orientation can be definitively assigned via crystallographic data .

- Dynamic NMR: Detect tautomeric equilibria by variable-temperature studies in DMSO-d₆ or CDCl₃.

- Computational Modeling: Compare experimental IR/NMR data with DFT-optimized structures (e.g., B3LYP/6-31G* level) to validate stereochemistry .

Advanced: What experimental strategies are recommended for evaluating the biological activity of this compound, particularly its enzyme inhibition potential?

Answer:

- In Vitro Assays: Screen against target enzymes (e.g., kinases, phosphodiesterases) using fluorescence-based or radiometric assays. For example, measure IC₅₀ values via ADP-Glo™ kinase assays.

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to active sites (e.g., ATP-binding pockets).

- Structure-Activity Relationship (SAR): Synthesize analogs with modified methoxymethyl or tert-butyl groups to identify critical pharmacophores .

Advanced: How should researchers address contradictions in reported synthetic yields or biological activity data across literature studies?

Answer:

- Parameter Comparison: Reconcile differences in catalyst loading (e.g., 5 mol% vs. 10 mol% p-TsOH), solvent purity, or reaction duration.

- Replication Studies: Reproduce key procedures under standardized conditions (e.g., inert atmosphere, controlled humidity).

- Statistical Analysis: Apply Design of Experiments (DoE) to identify significant variables (e.g., temperature, stoichiometry) contributing to yield disparities .

Advanced: What methodologies are effective for optimizing the reaction conditions to enhance enantiomeric purity in asymmetric syntheses?

Answer:

- Chiral Catalysts: Employ enantioselective organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) to induce asymmetry during cyclocondensation.

- Chiral HPLC: Use columns like Chiralpak IA/IB to separate enantiomers and quantify ee (%) values.

- Kinetic Resolution: Leverage differential reaction rates of enantiomers under kinetic control .

Advanced: How can researchers assess the compound’s stability under varying storage conditions or in biological matrices?

Answer:

- Forced Degradation Studies: Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products via LC-MS.

- Long-Term Stability: Store samples at –20°C, 4°C, and 25°C/60% RH, analyzing purity monthly for 6–12 months.

- Plasma Stability: Incubate with human/animal plasma (37°C) and quantify parent compound loss over 24 hours using UPLC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.